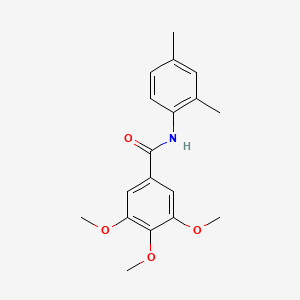

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide

Description

N-(2,4-Dimethylphenyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group linked to a 2,4-dimethylphenylamine moiety. The trimethoxybenzamide scaffold is a common pharmacophore in medicinal chemistry, known for its role in modulating biological activities such as cytotoxicity, enzyme inhibition, and antioxidant effects . The 2,4-dimethylphenyl substituent introduces steric and electronic effects that influence molecular interactions, solubility, and metabolic stability.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-11-6-7-14(12(2)8-11)19-18(20)13-9-15(21-3)17(23-5)16(10-13)22-4/h6-10H,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCDIXHXWZMFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300825-95-0 | |

| Record name | N-(2,4-DIMETHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2,4-dimethylaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,4-dimethylaniline+3,4,5-trimethoxybenzoyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is used as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme catalysis. Its ability to form hydrogen bonds makes it a valuable tool for investigating molecular recognition processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be modified to enhance biological activity and selectivity.

Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The presence of methoxy groups enhances its ability to form hydrogen bonds, facilitating interactions with biological molecules. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Biological Activity

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Amide Group : Enhances binding interactions with biological targets.

- Methoxy Groups : Three methoxy (-OCH₃) substituents improve solubility and reactivity.

- Dimethylphenyl Substituent : Provides specific interactions with proteins and enzymes.

The molecular formula is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 315.36 g/mol.

This compound interacts with various molecular targets through:

- Hydrogen Bonding : The methoxy groups enhance the ability to form hydrogen bonds with proteins and enzymes, modulating their activity.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzyme activities, which can lead to altered metabolic pathways in cells.

- Protein-Ligand Interactions : It plays a role in disrupting protein-protein interactions that are crucial for cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 4 µg/mL |

| Vancomycin-resistant Enterococcus faecium | 8 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The compound has demonstrated potential anticancer effects in vitro. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer) and Caco-2 (colorectal cancer).

- IC₅₀ Values : The IC₅₀ against MDA-MB-231 cells was reported at 1.27 µM, indicating potent antiproliferative activity.

Mechanistically, it has been shown to induce apoptosis via upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2. This suggests its potential for therapeutic applications in cancer treatment.

Case Studies and Research Findings

-

Antibacterial Efficacy Study :

A study evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant inhibition at low concentrations compared to standard antibiotics. -

Cytotoxicity Assessment :

In vitro cytotoxicity assays on various cancer cell lines revealed that the compound significantly decreased cell viability in a dose-dependent manner. The study highlighted its potential as an anticancer agent through mechanisms involving cell cycle arrest and apoptosis induction. -

Mechanistic Insights :

Further investigations into the mechanism of action revealed that the compound inhibits tubulin polymerization, a critical process for cancer cell proliferation. This action was supported by flow cytometry analyses showing increased apoptosis rates in treated cells.

Q & A

Q. Table 1: Example Synthesis Data

| Reactants | Solvent | Base | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzoyl chloride + 2,4-dimethylaniline | THF | Triethylamine | 74 | >98% |

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

- NMR Spectroscopy : - and -NMR confirm substituent positions. For example, aromatic protons appear as singlets (δ 6.8–7.2 ppm for trimethoxybenzamide) and methyl groups as doublets (δ 2.2–2.5 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions stabilize the lattice). SHELX software refines structures, with R-factors < 0.05 for high-quality data .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 386.16) .

Advanced: How do steric and electronic effects of the 2,4-dimethylphenyl group influence biological activity?

Answer:

- Steric Effects : The 2,4-dimethyl substituents hinder rotation, stabilizing planar conformations critical for target binding. Dihedral angles between aromatic rings (e.g., 71.59° in analogues) correlate with activity .

- Electronic Effects : Methyl groups enhance lipophilicity, improving membrane permeability. Hammett σ values predict electron-donating effects, modulating receptor affinity .

- Structure-Activity Relationship (SAR) : Analogues with bulkier substituents (e.g., 4-fluorophenyl) show reduced cytotoxicity, suggesting steric tolerance limits .

Q. Table 2: Cytotoxicity of Analogues (IC, μM)

| Substituent | HepG2 Cells | MCF-7 Cells |

|---|---|---|

| 2,4-Dimethylphenyl | 12.3 | 18.7 |

| 4-Fluorophenyl | 45.6 | 52.1 |

| 3-Chlorophenyl | 28.9 | 34.5 |

Advanced: How can researchers resolve contradictions in biological data across studies?

Answer:

- Assay Replication : Use standardized protocols (e.g., MTT assay with 48-hour incubation) to minimize variability .

- Purity Verification : Confirm compound purity (>95% by HPLC) to exclude impurities affecting results .

- Target Profiling : Perform kinase or receptor binding assays to identify off-target interactions .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) predicts binding modes to explain discrepancies .

Basic: What strategies optimize crystallization for X-ray studies?

Answer:

- Solvent Selection : Ethanol or methanol promotes slow evaporation, yielding larger crystals .

- Temperature Control : Crystallize at 4°C to reduce nucleation sites.

- Additive Screening : Trace acetic acid (0.1% v/v) enhances crystal quality by stabilizing hydrogen bonds .

Q. Table 3: Crystallization Conditions

| Solvent | Additive | Crystal Size (mm) | R-factor |

|---|---|---|---|

| Ethanol | None | 0.2 × 0.2 × 0.1 | 0.042 |

| Ethanol | Acetic acid | 0.5 × 0.3 × 0.2 | 0.038 |

Advanced: How can computational methods identify potential biological targets?

Answer:

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Phase .

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess target engagement .

- Docking Screens : Screen against databases (e.g., ChEMBL) to prioritize kinases or GPCRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.